molecular formula C21H22N4O B2839695 7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775479-35-0

7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2839695
CAS RN: 1775479-35-0
M. Wt: 346.434
InChI Key: HHCPHFOHXAJIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of pyrazolopyrazines, which are known for their diverse biological activities.

Scientific Research Applications

Psychotropic Potential

  • Research on derivatives like 7-Chloro-9-phenyl-3,3-diethyl-3H-pyrazolo-[5,1-b]quinazolin-10-ium-2-olate indicates potential psychotropic properties, suggesting the therapeutic possibilities of pyrazolo derivatives in treating neurological disorders (Orzalesi et al., 1977).

Antimicrobial and Antifungal Activities

  • Studies on pyrazolo[1,5-a] pyrimidine derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as broad-spectrum antibiotics (Şener et al., 2017).

Antioxidant Potentials

  • Certain pyrazolo[1,5-a]pyrimidine derivatives exhibit excellent antioxidant activities, suggesting their potential use in preventing or treating diseases caused by oxidative stress (Şener et al., 2017).

Cytotoxicity Against Cancer Cells

  • New synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their cytotoxic activity against cancer cells, showing promise for the development of new anticancer agents (Hassan et al., 2014).

Antioxidant Activity

  • Pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, further supporting the therapeutic potential of pyrazolo derivatives in combating oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

7-[(4-ethylphenyl)methylamino]-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-15-8-10-16(11-9-15)13-22-20-14-23-21(26)19-12-18(24-25(19)20)17-6-4-3-5-7-17/h3-12,20,22H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPHFOHXAJIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2CNC(=O)C3=CC(=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.